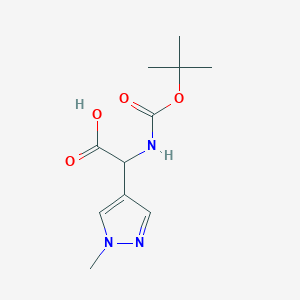

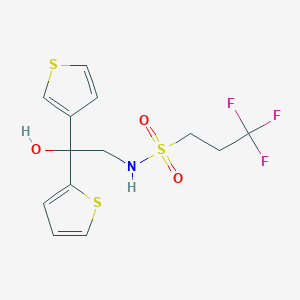

![molecular formula C10H12N2OS B2457109 1-[4-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one CAS No. 1040130-00-4](/img/structure/B2457109.png)

1-[4-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Imidazole, a core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and shows both acidic and basic properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Scientific Research Applications

Pharmaceuticals and Biologically Active Compounds

Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . They are omnipresent structural motifs of these substances .

Chiral Auxiliaries

Substituted imidazolidin-2-ones, such as “1-[4-(methylsulfanyl)phenyl]imidazolidin-2-one”, are also important synthetic intermediates that can be transformed into a broad variety of complex structures . They represent a useful class of chiral auxiliaries for asymmetric transformations .

Organic Syntheses

Imidazolidin-2-ones are intermediates in organic syntheses . Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles .

Catalytic Synthesis

The catalytic synthesis of imidazolidin-2-ones has seen recent advances . This includes the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .

Environmental-friendly Protocols

Substantial advances have been accomplished in the aim of producing more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules .

Synthesis of Derivatives

3-substituted 5-phenylimidazolidin-2,4-dione and 3-substituted 5-phenyl-2-thioxoimidazolidin-4-one derivatives were synthesized in two steps by reacting phenylglycine methyl ester with the desired phenyl or alkyl isocyanate/isothiocyanate . This indicates the potential for creating a variety of derivatives from imidazolidin-2-ones.

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are found in several commercially available drugs . Therefore, “1-[4-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one”, being an imidazole derivative, might have potential applications in drug development.

properties

IUPAC Name |

1-(4-methylsulfanylphenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-14-9-4-2-8(3-5-9)12-7-6-11-10(12)13/h2-5H,6-7H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRPJVZRAULHLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)N2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

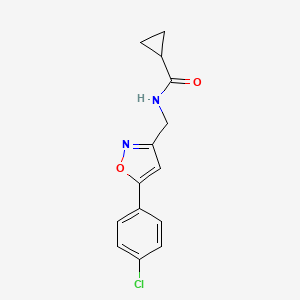

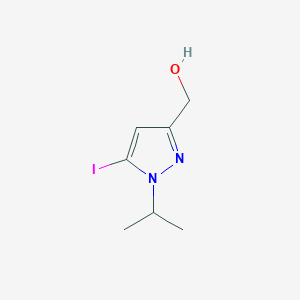

![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2457031.png)

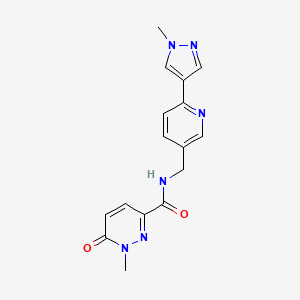

![(2,5-Dichlorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2457035.png)

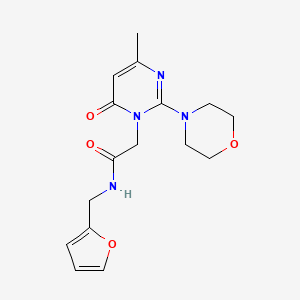

![2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2457037.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2457039.png)

![8-(3,5-Dimethylpyrazolyl)-7-[(2-fluorophenyl)methyl]-3-methyl-1-prop-2-enyl-1, 3,7-trihydropurine-2,6-dione](/img/structure/B2457041.png)

![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2457043.png)

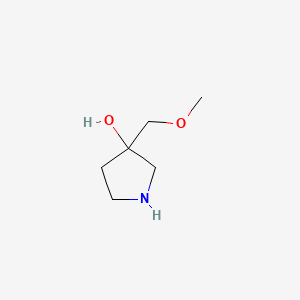

![1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2457045.png)